Cas no 2107776-01-0 (4-1-(2-methoxy-3-methylphenyl)ethylpiperidine)

4-1-(2-methoxy-3-methylphenyl)ethylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-1-(2-methoxy-3-methylphenyl)ethylpiperidine
- EN300-1784810
- 4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine
- 2107776-01-0
-
- Inchi: 1S/C15H23NO/c1-11-5-4-6-14(15(11)17-3)12(2)13-7-9-16-10-8-13/h4-6,12-13,16H,7-10H2,1-3H3
- InChI Key: SJPZIOVRXPOLLK-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=CC=CC=1C(C)C1CCNCC1
Computed Properties
- Exact Mass: 233.177964357g/mol
- Monoisotopic Mass: 233.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 3.2
4-1-(2-methoxy-3-methylphenyl)ethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784810-0.05g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1784810-0.1g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1784810-5.0g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1784810-0.25g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1784810-2.5g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1784810-1.0g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1784810-10g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1784810-5g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1784810-0.5g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1784810-10.0g |
4-[1-(2-methoxy-3-methylphenyl)ethyl]piperidine |
2107776-01-0 | 10g |
$5467.0 | 2023-06-03 |
4-1-(2-methoxy-3-methylphenyl)ethylpiperidine Related Literature
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on 4-1-(2-methoxy-3-methylphenyl)ethylpiperidine
4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine: A Comprehensive Overview
4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine, also known by its CAS registry number CAS No 2107776-01-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug design and material science. The structure of this compound is characterized by a piperidine ring substituted with a specific alkyl group, which imparts unique chemical and biological properties.
The molecular structure of 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine consists of a six-membered piperidine ring with an ethyl group attached at the 4-position. This ethyl group is further substituted with a phenyl ring that carries both methoxy and methyl substituents. The methoxy group (-OCH3) is located at the 2-position of the phenyl ring, while the methyl group (-CH3) is at the 3-position. This specific substitution pattern is crucial for understanding the compound's reactivity, solubility, and bioavailability.
Recent studies have highlighted the potential of piperidine derivatives like CAS No 2107776-01-0 in the development of novel therapeutic agents. For instance, researchers have explored the role of this compound in modulating various biological pathways, including those involved in neurodegenerative diseases and cancer. The presence of electron-donating groups such as methoxy and methyl on the phenyl ring enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.
In terms of synthesis, 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of an appropriately substituted aryl halide with a piperidine derivative in the presence of a palladium catalyst. This method ensures high yields and good purity, making it suitable for large-scale production.
The physical properties of this compound are also worth noting. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it ideal for use in various laboratory techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an applications perspective, CAS No 2107776-01-0 has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for developing drugs targeting G-protein coupled receptors (GPCRs). Additionally, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and materials science.
In conclusion, 4-(1-(2-Methoxy-3-Methylphenyl)Ethyl)Piperidine, or CAS No 2107776-01-0, represents an intriguing compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for future research and development.
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